Nucleation-Delay-Free ALD Growth vs. Ce(thd)₄
Plasma‑enhanced ALD using Ce(iPrCp)₃ with O₂ plasma demonstrates ideal self‑saturating growth behavior and a linear increase in film thickness with cycle number, without any nucleation delay on Si substrates [1]. This stands in marked contrast to thermal ALD processes employing Ce(thd)₄ and O₃, which exhibit a significant substrate influence and non‑ideal growth during the initial cycles, leading to higher carbon residue and variable oxidation states of cerium oxide [2].
| Evidence Dimension | ALD growth linearity and nucleation behavior |
|---|---|
| Target Compound Data | Linear growth, no nucleation delay on Si |
| Comparator Or Baseline | Ce(thd)₄ with O₃: non‑linear initial growth, substrate‑influenced reaction mechanism |
| Quantified Difference | Ce(iPrCp)₃ enables true ALD‑mode growth; Ce(thd)₄ shows significant nucleation delay and higher carbon residue. |
| Conditions | PE‑ALD with O₂ plasma (Ce(iPrCp)₃) vs. thermal ALD with O₃ (Ce(thd)₄); both on Si/SiO₂ substrates. |
Why This Matters
Linear, delay‑free growth ensures precise thickness control and uniform film coverage, which are mandatory for semiconductor device manufacturing and advanced catalytic coatings.
- [1] Kim, W.-H. et al. J. Electrochem. Soc. 2011, 158, G169. DOI: 10.1149/1.3594766. View Source
- [2] Päiväsaari, J.; Putkonen, M.; Niinistö, L. J. Mater. Chem. 2002, 12, 1828–1832. DOI: 10.1039/b200024g. View Source
